molecular formula C14H21N3O4 B1374809 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid CAS No. 1422386-02-4

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid

货号: B1374809
CAS 编号: 1422386-02-4
分子量: 295.33 g/mol
InChI 键: ZTQAPANOXVJNDD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

It is known that this compound is used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Mode of Action

The compound acts as a linker in PROTACs, connecting the E3 ligase recruiting moiety and the target protein binding moiety . The rigidity of the linker, such as in this compound, can impact the 3D orientation of the degrader and thus the formation of the ternary complex (E3 ligase, PROTAC, target protein), which is crucial for effective protein degradation .

Biochemical Pathways

By facilitating the formation of the ternary complex, it enables the ubiquitination and subsequent degradation of the target protein . This process can affect various biochemical pathways depending on the specific target protein being degraded.

Pharmacokinetics

The optimization of drug-like properties is one of the considerations in the design of protacs , and the choice of linker can influence these properties.

Result of Action

The result of the compound’s action is the degradation of the target protein. By acting as a linker in PROTACs, it enables the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein . This can lead to the modulation of cellular processes depending on the function of the degraded protein.

准备方法

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid involves several steps. One common synthetic route includes the following steps :

    Formation of the piperidine ring: Starting with a suitable piperidine precursor, the tert-butoxycarbonyl (Boc) protecting group is introduced to form the Boc-protected piperidine.

    Pyrazole ring formation: The Boc-protected piperidine is then reacted with a suitable pyrazole precursor to form the desired pyrazole ring.

Industrial production methods for this compound typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

化学反应分析

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of PROTAC® for targeted protein degradation.

    Biology: The compound is utilized in biochemical studies to understand protein interactions and degradation pathways.

    Industry: The compound is used in the production of chemical conjugates and other industrial applications requiring rigid linkers.

相似化合物的比较

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds used as linkers in PROTAC® development . Some similar compounds include :

  • 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-4-carboxylic acid
  • 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid
  • 1-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl}-1H-pyrazole-4-carboxylic acid

These compounds share similar structural features but differ in the specific arrangement of functional groups, which can impact their chemical properties and applications .

生物活性

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its role in the development of targeted protein degradation technologies such as PROTACs (PROteolysis TArgeting Chimeras). This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions are employed to form the piperidine structure.
  • Introduction of the Boc Group : The tert-butoxycarbonyl (Boc) group is added to protect the amine functionality.
  • Synthesis of the Pyrazole Ring : The pyrazole ring is synthesized separately and coupled with the piperidine derivative.
  • Final Coupling : The final product is obtained through coupling reactions under specific conditions.

The primary mechanism of action for this compound lies in its role as a linker in PROTACs. These molecules function by recruiting E3 ubiquitin ligases to target proteins, leading to their ubiquitination and degradation via the proteasome. The structural rigidity provided by the linker influences the orientation and efficiency of this process, which is crucial for effective protein degradation .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those containing the 1H-pyrazole scaffold. Specifically, compounds with this structure have demonstrated inhibitory effects on various cancer cell lines, including:

  • Lung Cancer
  • Colorectal Cancer
  • Prostate Cancer
  • Breast Cancer (MDA-MB-231 cells)

In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory and antibacterial activities. For instance, certain pyrazole-based compounds exhibit significant inhibition of pro-inflammatory cytokines and bacterial growth, indicating their therapeutic potential in treating inflammatory diseases and infections .

Case Studies

A series of studies have evaluated the biological activities of pyrazole derivatives:

  • Anticancer Studies : A study involving asymmetric MACs fused with 1H-pyrazole demonstrated significant anticancer activity against various cell lines, emphasizing the importance of structural modifications in enhancing efficacy .
  • Combination Therapy : Research on combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin showed promising synergistic effects, improving treatment outcomes in breast cancer models .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of pyrazole derivatives with target proteins, aiding in the rational design of more potent compounds .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeCell Lines/ModelsObserved EffectsReference
AntitumorMDA-MB-231 (Breast)Inhibition of proliferation
HepG2 (Liver)Induction of apoptosis
Anti-inflammatoryLPS-induced modelsInhibition of NO and TNF-α
AntibacterialVarious bacterial strainsSignificant growth inhibition

属性

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-11(9-16)17-8-10(7-15-17)12(18)19/h7-8,11H,4-6,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQAPANOXVJNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422386-02-4
Record name 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。